molecular formula C3H8N2OS B14124364 N'-hydroxy-2-methylsulfanylethanimidamide

N'-hydroxy-2-methylsulfanylethanimidamide

Cat. No.: B14124364
M. Wt: 120.18 g/mol
InChI Key: QHRNIKHIMLFEKR-UHFFFAOYSA-N
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Description

N’-hydroxy-2-methylsulfanylethanimidamide is a chemical compound with the molecular formula C3H8N2OS. It contains a hydroxyl group, a sulfide group, and an amidine derivative.

Preparation Methods

The synthesis of N’-hydroxy-2-methylsulfanylethanimidamide involves several steps. One common method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N’-hydroxy-2-methylsulfanylethanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N’-hydroxy-2-methylsulfanylethanimidamide has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it is studied for its potential role in enzyme inhibition and as a precursor for other bioactive compounds. In medicine, it is explored for its potential therapeutic effects, including antimicrobial and anticancer properties .

Mechanism of Action

The mechanism of action of N’-hydroxy-2-methylsulfanylethanimidamide involves its interaction with molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

N’-hydroxy-2-methylsulfanylethanimidamide can be compared with similar compounds such as 2-hydroxy-4-methylquinoline and 4-hydroxy-2-methylquinoline. These compounds share some structural similarities but differ in their specific functional groups and chemical properties. The unique combination of hydroxyl, sulfide, and amidine groups in N’-hydroxy-2-methylsulfanylethanimidamide sets it apart from these similar compounds .

Properties

Molecular Formula

C3H8N2OS

Molecular Weight

120.18 g/mol

IUPAC Name

N'-hydroxy-2-methylsulfanylethanimidamide

InChI

InChI=1S/C3H8N2OS/c1-7-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5)

InChI Key

QHRNIKHIMLFEKR-UHFFFAOYSA-N

Isomeric SMILES

CSC/C(=N\O)/N

Canonical SMILES

CSCC(=NO)N

Origin of Product

United States

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